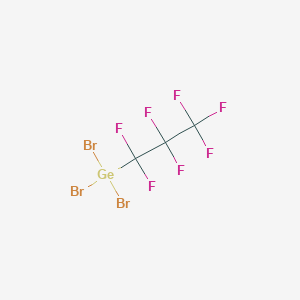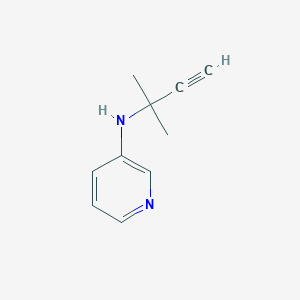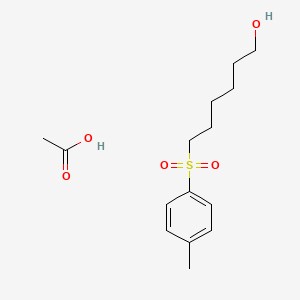
Tribromo(heptafluoropropyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(heptafluoropropyl)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of three bromine atoms and a heptafluoropropyl group attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tribromo(heptafluoropropyl)germane typically involves the reaction of germanium tetrachloride with heptafluoropropyl bromide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
GeCl4+C3F7Br→Ge(C3F7Br)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromo(heptafluoropropyl)germane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes to form new carbon-germanium bonds.
Reduction Reactions: The germanium center can be reduced to form lower oxidation state germanium compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Often performed under mild conditions using catalysts such as palladium or platinum.
Reduction Reactions: Commonly involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of organogermanium compounds with different substituents.
Addition Reactions: Formation of germanium-containing alkanes or alkenes.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
Wissenschaftliche Forschungsanwendungen
Tribromo(heptafluoropropyl)germane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which tribromo(heptafluoropropyl)germane exerts its effects involves the interaction of the germanium center with target molecules. The heptafluoropropyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The bromine atoms can be selectively replaced or modified, enabling the compound to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribromogermane: Similar in structure but lacks the heptafluoropropyl group.
Heptafluoropropylgermane: Contains the heptafluoropropyl group but lacks the bromine atoms.
Trichlorogermane: Contains chlorine atoms instead of bromine.
Uniqueness
Tribromo(heptafluoropropyl)germane is unique due to the combination of the heptafluoropropyl group and bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
404339-64-6 |
|---|---|
Molekularformel |
C3Br3F7Ge |
Molekulargewicht |
481.36 g/mol |
IUPAC-Name |
tribromo(1,1,2,2,3,3,3-heptafluoropropyl)germane |
InChI |
InChI=1S/C3Br3F7Ge/c4-14(5,6)3(12,13)1(7,8)2(9,10)11 |
InChI-Schlüssel |
UUIIUBCNFISEAM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)[Ge](Br)(Br)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)


![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)
![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)


![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)


![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)
